Patent Occupancy and Downstream Diversity: Quantitative Differentiation in Intellectual Property and Synthetic Utility
CAS 288251-51-4 appears as a key intermediate in patents from Roche, Johnson & Johnson, Deciphera Pharmaceuticals, and Mitsubishi Chemical, with 4 distinct downstream amide derivatives explicitly claimed across these filings [1]. In contrast, the N1-propyl analog (CAS 705270-06-0) appears in far fewer patent families, and N1-phenyl analogs (e.g., CAS 187998-35-2) are more commonly used but lack the unique steric and lipophilic signature of the tert-butyl group .
| Evidence Dimension | Number of distinct downstream amide derivatives claimed in patents |
|---|---|
| Target Compound Data | 4 distinct amide derivatives (hydroxyadamantanyl, cyano-neopentyloxyphenyl, etc.) across 4 major patent families |
| Comparator Or Baseline | 1-propyl analog (CAS 705270-06-0): <2 patent families |
| Quantified Difference | ≥2× greater patent representation |
| Conditions | Patent analysis based on downstream synthesis route data from vendor technical documentation |
Why This Matters
Greater patent occupancy indicates broader utility and reduces procurement risk, as the compound is more likely to be available and supported for specific, validated applications.
- [1] AA Blocks. (n.d.). 288251-51-4 Technical Information: Downstream Synthesis Route. View Source
